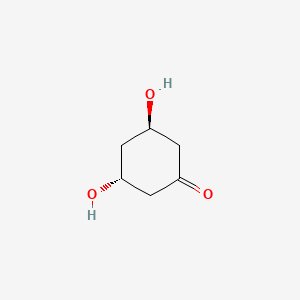

trans-(+/-)-3,5-Dihydroxy-cyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-(+/-)-3,5-Dihydroxy-cyclohexanone is a cyclic ketone with the molecular formula C6H10O3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-(+/-)-3,5-Dihydroxy-cyclohexanone can be achieved through various methods, including enzymatic and chemical processes. One common method involves the use of microorganisms such as bacteria or fungi to produce the compound. Another method involves the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoate using a recombinant ketone reductase enzyme in the presence of cofactors like NAD/NADH or NADP/NADPH and a hydrogen donor such as isopropanol .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high stereoselectivity, mild reaction conditions, and low environmental impact. These methods typically involve the use of recombinant enzymes and cofactor regeneration systems to achieve high yields and enantioselectivity .

Análisis De Reacciones Químicas

Types of Reactions

trans-(+/-)-3,5-Dihydroxy-cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

The compound is instrumental in synthesizing various bioactive molecules. Its hydroxyl groups at positions 3 and 5 allow for selective modifications that can lead to the formation of enantiomerically pure compounds, which are crucial in medicinal chemistry. The ability to explore stereochemistry through this compound is significant for developing new drugs with improved efficacy and reduced side effects.

Case Study: Synthesis of Hydroxylated Proline Derivatives

A study demonstrated the use of trans-(+/-)-3,5-Dihydroxy-cyclohexanone in synthesizing hydroxylated proline derivatives. The compound was utilized as a substrate for proline hydroxylases, leading to the production of various hydroxylated products with specific stereochemical configurations, showcasing its utility in generating complex amino acid derivatives essential for pharmaceutical applications .

Pharmaceutical Research

Due to its structural properties, this compound has been explored for potential therapeutic applications. Its derivatives have shown promise in various biological assays.

Research has indicated that derivatives of this compound exhibit antioxidant properties. For instance, compounds derived from this cyclohexanone were evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant activity across multiple assay methods .

Chemical Transformations

The compound's reactivity makes it an important tool in studying chemical transformations. It can participate in various reactions such as aldol condensations and can serve as a precursor for synthesizing more complex molecules.

Table: Summary of Chemical Transformations Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Aldol Condensation | β-Hydroxy ketones | |

| Hydroxylation | Hydroxylated amino acids | |

| Synthesis of Natural Products | Bioactive analogs |

Material Science Applications

Apart from its applications in organic synthesis and pharmaceuticals, this compound has potential uses in material science. Its structural characteristics allow it to be explored as a building block for creating polymeric materials with specific properties.

Research Insights

Recent studies have investigated the use of cyclohexanone derivatives in polymer chemistry, focusing on their ability to enhance the mechanical properties of polymer matrices . The incorporation of such compounds can lead to materials with tailored functionalities suitable for various applications.

Mecanismo De Acción

The mechanism of action of trans-(+/-)-3,5-Dihydroxy-cyclohexanone is complex and not fully understood. it is believed to work by inhibiting the production of certain enzymes and proteins that play a role in inflammation and cancer growth. It may also modulate the activity of certain receptors in the brain.

Comparación Con Compuestos Similares

Similar Compounds

(3R,5S)-3,5-Dihydroxycyclohexan-1-one: This compound is a stereoisomer of trans-(+/-)-3,5-Dihydroxy-cyclohexanone and has similar chemical properties but different biological activities.

trans-(±)-3,5-Dihydroxy-cyclohexanone: This compound is used in the synthesis of Norvitamin D compounds and has different stereochemistry compared to this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its stereoisomers and other similar compounds.

Actividad Biológica

trans-(+/-)-3,5-Dihydroxy-cyclohexanone is a chiral cyclohexanone derivative characterized by hydroxyl groups at the 3 and 5 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's structure allows for the exploration of stereochemistry in chemical reactions, facilitating the development of enantiomerically pure compounds. Its unique reactivity makes it a valuable tool in organic synthesis and pharmaceutical research .

Antioxidant Activity

One significant area of study is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Preliminary studies indicate that compounds with similar structures exhibit strong antioxidant properties, suggesting that this compound may also possess this activity.

- Research Findings : In comparative studies, related cyclohexanones demonstrated significant inhibition of free radicals in assays such as DPPH and FRAP. For example, a related compound was shown to inhibit DPPH radical formation by approximately 80% at certain concentrations .

Anticancer Potential

This compound has been investigated for its potential anticancer activity. The mechanism may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

- Case Study : In vitro studies have demonstrated that derivatives of cyclohexanones can induce apoptosis in various cancer cell lines. For instance, compounds with structural similarities were found to inhibit cancer cell growth effectively through mechanisms involving caspase activation and mitochondrial dysfunction .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression.

- Antioxidant Mechanism : By scavenging free radicals, it may reduce oxidative damage to cells, thereby preventing malignant transformation.

- Cell Signaling Pathways : It could influence pathways such as NF-kB and MAPK, which are critical for cell survival and proliferation.

Table 1: Biological Activities of Related Compounds

| Compound | Antioxidant Activity (IC50) | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| 2-Acyl-cyclohexane-1,3-dione | 50 μM | 20 μM | Enzyme inhibition |

| Cyclohexanol Derivative A | 30 μM | 15 μM | Apoptosis induction |

| Cyclohexanol Derivative B | 40 μM | 25 μM | Free radical scavenging |

Propiedades

IUPAC Name |

(3R,5R)-3,5-dihydroxycyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-1-5(8)3-6(9)2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRJYFFVLSDQFC-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CC(=O)C[C@@H]1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.